

Comparison of boiling points of 2,3-dimethylpentane and 2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (r)-(+)-2,3-Dimethylpentane

Cat. No.: B15186406 Get Quote

A comprehensive guide comparing the boiling points of 2,3-dimethylpentane and 2-methylhexane, prepared for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the physicochemical principles governing the boiling points of these structural isomers, supported by experimental data and methodologies.

Introduction

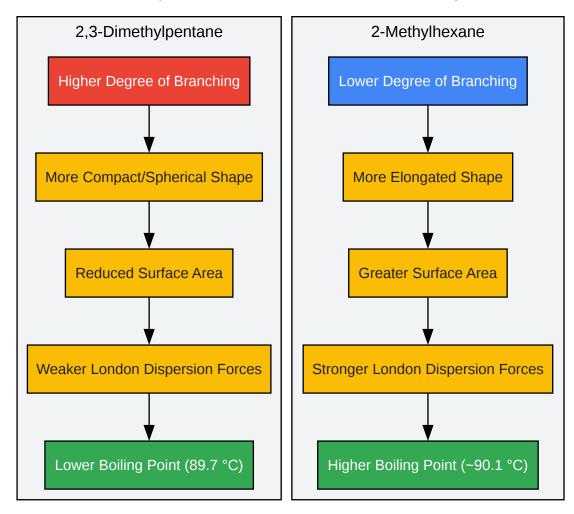
2,3-Dimethylpentane and 2-methylhexane are both structural isomers of heptane, meaning they share the same molecular formula (C_7H_{16}) but differ in the arrangement of their atoms. This structural variance, specifically in the degree of branching, leads to subtle but important differences in their physical properties, including their boiling points. Understanding these differences is crucial for processes such as purification, solvent selection, and chemical synthesis.

Boiling Point Comparison

While both isomers exhibit very similar boiling points, a slight difference is observed due to their molecular structures. Increased branching in alkanes generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions.

Compound	Molecular Formula	Structure	Boiling Point (°C)
2,3-Dimethylpentane	C7H16	CH ₃ -CH(CH ₃)- CH(CH ₃)-CH ₂ -CH ₃	89.7 °C[1]
2-Methylhexane	C7H16	CH3-CH(CH3)-CH2- CH2-CH2-CH3	89.6 to 90.6 °C[2]

The slightly lower boiling point of the more branched 2,3-dimethylpentane is consistent with the established principle that increased branching reduces the effectiveness of London dispersion forces.


The Physicochemical Basis for Boiling Point Differences

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For non-polar alkanes, the primary intermolecular forces that must be overcome for boiling to occur are London dispersion forces. The strength of these forces is influenced by two main factors:

- Molecular Size: As the number of electrons (and thus, the size of the molecule) increases, the electron cloud becomes more polarizable, leading to stronger dispersion forces and a higher boiling point.
- Molecular Shape: For isomers, the shape of the molecule is the predominant factor.[3][4][5]
 Long, straight-chain molecules have a larger surface area, allowing for more points of
 contact and stronger overall dispersion forces between molecules.[6][7] Conversely,
 branched molecules are more compact, which limits their surface area of interaction,
 resulting in weaker dispersion forces and lower boiling points.[4][6][7]
- 2,3-Dimethylpentane is more branched than 2-methylhexane. This increased branching results in a more compact structure with a smaller surface area, leading to weaker intermolecular London dispersion forces. Consequently, less energy is required to separate the molecules and transition from the liquid to the gaseous phase, resulting in a slightly lower boiling point.

Relationship Between Molecular Structure and Boiling Point

Click to download full resolution via product page

Caption: Logical workflow illustrating how molecular branching affects boiling point.

Experimental Protocol for Boiling Point Determination

The boiling point of a liquid can be accurately determined using several laboratory techniques. The micro-boiling point method using a capillary tube is particularly suitable for small quantities of a substance.

Micro-Boiling Point Determination (Capillary Method)

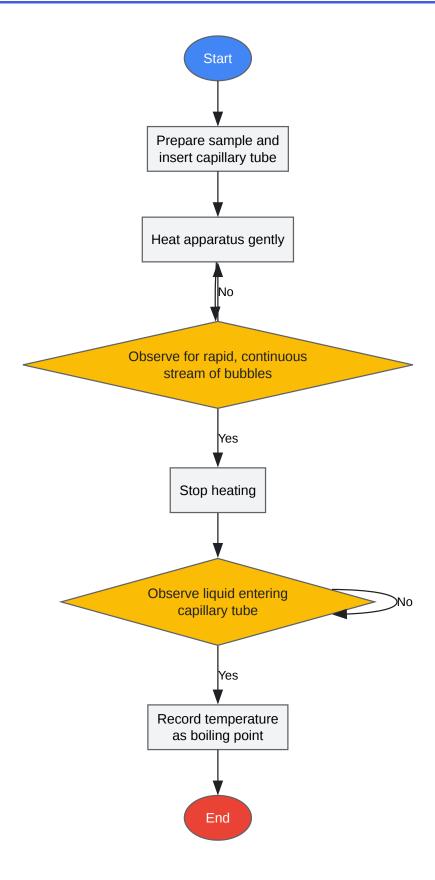
Objective: To determine the boiling point of a small liquid sample by observing the temperature at which its vapor pressure equals the atmospheric pressure.

Apparatus:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil, or an aluminum block on a hot plate)
- Clamp and stand

Procedure:

- Sample Preparation: Add a small amount (a few milliliters) of the liquid sample (e.g., 2,3-dimethylpentane) into the small test tube.[8]
- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[8]
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. Ensure the bottom of the test tube is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (like a Thiele tube) ensuring the sample is below the level of the heating fluid.[9]
- Initial Observation: Begin to heat the apparatus gently and slowly.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Boiling Point Identification: As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[9][10] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
- Temperature Recording: Stop heating when this rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The liquid will then be



drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[9][10]

• Record Pressure: For high accuracy, the ambient atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Click to download full resolution via product page

Caption: Experimental workflow for micro-boiling point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,3-Dimethylpentane Wikipedia [en.wikipedia.org]
- 2. 2-Methylhexane Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. byjus.com [byjus.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Video: Boiling Points Procedure [jove.com]
- To cite this document: BenchChem. [Comparison of boiling points of 2,3-dimethylpentane and 2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186406#comparison-of-boiling-points-of-2-3-dimethylpentane-and-2-methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com